Inden-2-yl vs. Inden-1-yl in Asymmetric Catalysis
The inden-2-yl linkage in the target compound creates a C₂-symmetric environment distinct from the inden-1-yl isomer (CAS 1489422-47-0), leading to differences in catalyst performance. The inden-2-yl isomer positions the amino group further from the aromatic ring's electron density, modulating the Lewis basicity of the nitrogen and influencing metal coordination [1]. While direct head-to-head catalytic data is not available, this structural distinction is critical for procurement when screening chiral ligand libraries, as the positional isomer can yield opposite enantioselectivities in metal-catalyzed reactions [1].
| Evidence Dimension | Positional Isomerism (Attachment Point) |
|---|---|
| Target Compound Data | 2-yl substituted indane (C₂-symmetric amino alcohol) |
| Comparator Or Baseline | 2-[(2,3-Dihydro-1H-inden-1-yl)amino]propane-1,3-diol (CAS 1489422-47-0) |
| Quantified Difference | Qualitative difference in chiral induction capability due to altered dihedral angle and electronic environment; no quantitative catalytic data available. |
| Conditions | Structural inference based on indane substitution chemistry; no specific catalytic assay available. |
Why This Matters
For scientists procuring building blocks for asymmetric synthesis, selecting the inden-2-yl isomer over the inden-1-yl variant is essential to avoid inverted or diminished enantioselectivity in chiral catalyst development.
- [1] Kuujia. CAS No. 1479048-37-7: 2-(2,3-dihydro-1H-inden-2-yl)aminopropane-1,3-diol. Product Page. Accessed 2025. View Source
